1-[(2,3-Dichloropropyl)sulfinyl]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichloropropanesulfinyl)dodecane is an organic compound characterized by the presence of a sulfinyl group attached to a dodecane chain. This compound is notable for its unique chemical structure, which includes two chlorine atoms on the propane moiety, making it a subject of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dichloropropanesulfinyl)dodecane typically involves the reaction of 2,3-dichloropropane with dodecanethiol in the presence of an oxidizing agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents like dichloromethane or toluene.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like distillation and chromatography is essential to obtain high-purity 1-(2,3-dichloropropanesulfinyl)dodecane.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichloropropanesulfinyl)dodecane undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: 1-(2,3-dichloropropanesulfonyl)dodecane.
Reduction: 1-(2,3-dichloropropylthio)dodecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-Dichloropropanesulfinyl)dodecane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinyl group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of surfactants and detergents.
Mechanism of Action
The mechanism of action of 1-(2,3-dichloropropanesulfinyl)dodecane involves its interaction with various molecular targets:
Molecular Targets: The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Pathways Involved: The compound may participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
1-(2,4-Dinitrophenylsulfanyl)dodecane: Similar in structure but contains a nitrophenyl group instead of a dichloropropane moiety.
1-Dodecanol: A simpler compound with a hydroxyl group instead of a sulfinyl group.
Properties
Molecular Formula |
C15H30Cl2OS |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(2,3-dichloropropylsulfinyl)dodecane |
InChI |
InChI=1S/C15H30Cl2OS/c1-2-3-4-5-6-7-8-9-10-11-12-19(18)14-15(17)13-16/h15H,2-14H2,1H3 |
InChI Key |
JIDSQDYITUKUPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)CC(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.